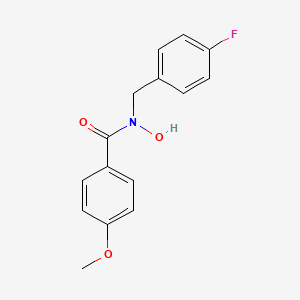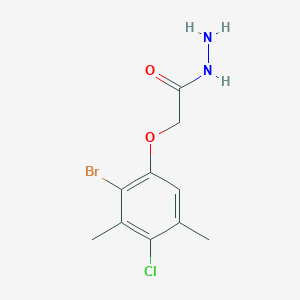
2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide is an organic compound with the molecular formula C10H12BrClN2O2. This compound is notable for its unique structure, which includes both bromine and chlorine substituents on a dimethylphenoxy ring, as well as an acetohydrazide functional group. These features make it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-4-chloro-3,5-dimethylphenol.
Etherification: This phenol is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form 2-(2-bromo-4-chloro-3,5-dimethylphenoxy)acetic acid.
Hydrazide Formation: The acetic acid derivative is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The hydrazide group can participate in redox reactions, potentially forming different oxidation states or reducing agents.
Condensation Reactions: The acetohydrazide group can react with aldehydes and ketones to form hydrazones and azines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
Substitution Products: Various substituted phenoxy derivatives.
Oxidation Products: Oxidized forms of the hydrazide group.
Condensation Products: Hydrazones and azines.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide: Lacks the bromine substituent, which may affect its reactivity and biological activity.
2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.
Uniqueness
2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide is unique due to the combination of bromine and chlorine substituents, which can significantly influence its chemical reactivity and potential applications. This dual halogenation can enhance its utility in various synthetic and research contexts.
Eigenschaften
Molekularformel |
C10H12BrClN2O2 |
|---|---|
Molekulargewicht |
307.57 g/mol |
IUPAC-Name |
2-(2-bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide |
InChI |
InChI=1S/C10H12BrClN2O2/c1-5-3-7(16-4-8(15)14-13)9(11)6(2)10(5)12/h3H,4,13H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
SMKQISZNXBSFGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1Cl)C)Br)OCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B13025901.png)
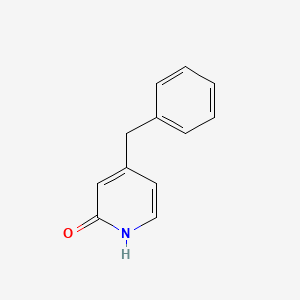
![4-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13025907.png)
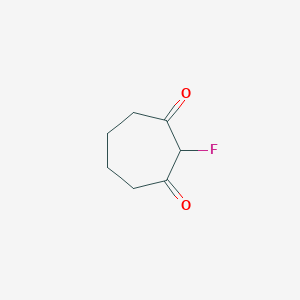
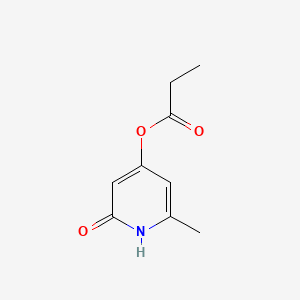

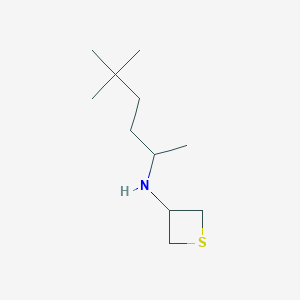
![(3aR,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B13025931.png)
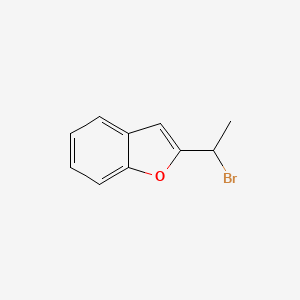
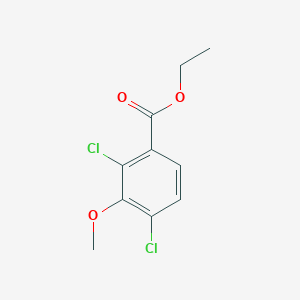
![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B13025949.png)
